![molecular formula C8H7ClN2 B066120 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 171879-99-5](/img/structure/B66120.png)

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

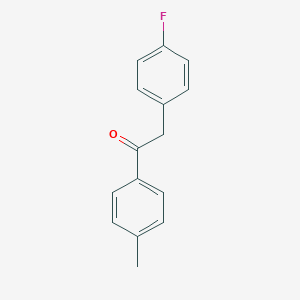

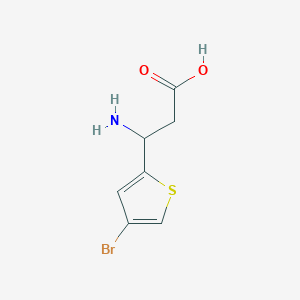

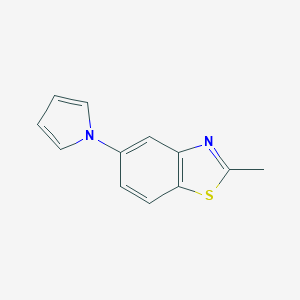

“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” is a heterocyclic compound with the molecular formula C8H7ClN2 . It’s also known by other names such as “4-chloro-6-methyl-5-azaindole” and "1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-methyl-" .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 166.61 g/mol .Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” has a molecular weight of 166.61 g/mol, an XLogP3-AA value of 2.3, and a topological polar surface area of 28.7 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count .科学的研究の応用

Synthesis of Heterocyclic Compounds

“4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their structural similarity to purine bases like adenine and guanine . The ability to modify the substituents at different positions allows for the creation of a diverse range of molecules with potential therapeutic applications.

Biomedical Applications

The biomedical applications of pyrrolopyridine derivatives are extensive. They have been explored for their potential use in treating diseases such as diabetes, hyperlipidemia, and cardiovascular diseases due to their ability to modulate blood glucose levels . This makes them valuable for the development of new medications targeting metabolic disorders.

Anticancer Research

Pyrrolopyridine derivatives, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have shown promise in anticancer research. Studies have evaluated their effects on cell migration and invasion, particularly in breast cancer cell lines . This suggests potential applications in developing treatments that inhibit cancer progression.

Electronic Structure Analysis

The electronic structure of “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine” has been studied using high-resolution X-ray diffraction data. Understanding the charge density distribution and topological features of such compounds is essential for designing molecules with desired electronic properties . This has implications for materials science and pharmaceutical design.

将来の方向性

Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

作用機序

Target of Action

Compounds with similar structures have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its binding to target proteins.

Biochemical Pathways

Based on its potential glucose-lowering effects , it may impact pathways related to glucose metabolism.

Result of Action

Compounds with similar structures have been found to reduce blood glucose levels , suggesting potential antihyperglycemic effects.

Action Environment

It’s known that the compound is a solid under normal conditions , which could influence its stability and solubility.

特性

IUPAC Name |

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYXZCLJFKCACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646902 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine | |

CAS RN |

171879-99-5 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)